1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, pyrazole, triazole, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic synthesis. The process may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Synthesis of the pyrazole ring via condensation reactions.
- Construction of the triazole ring using azide-alkyne cycloaddition (click chemistry).
- Coupling of the various fragments through condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a potential therapeutic agent.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
- **1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can impart specific chemical and biological properties. This makes it a versatile molecule for various applications.
Properties
Molecular Formula |
C24H19ClN12O7 |
---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H19ClN12O7/c1-12-18(25)22(37(41)42)30-34(12)11-15-9-13(3-8-17(15)43-2)10-27-29-24(38)19-20(14-4-6-16(7-5-14)36(39)40)35(33-28-19)23-21(26)31-44-32-23/h3-10H,11H2,1-2H3,(H2,26,31)(H,29,38)/b27-10+ |
InChI Key |
VXKFJCMVLPPTCO-YPXUMCKCSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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